molecular formula C41H33OP B14088764 (S)-(2'-(4-Methoxyphenethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane

(S)-(2'-(4-Methoxyphenethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane

Cat. No.: B14088764
M. Wt: 572.7 g/mol
InChI Key: YGXLQOZUMOHHGU-UHFFFAOYSA-N
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Description

(S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a chiral phosphine ligand that has garnered significant interest in the field of organic and inorganic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in catalysis and asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the reaction of (S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl with 4-methoxyphenethyl bromide under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is usually heated to reflux in a suitable solvent like toluene or tetrahydrofuran (THF) for several hours. After completion, the product is purified by column chromatography or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods often involve rigorous purification steps to ensure the high purity of the final product, which is crucial for its application in catalysis .

Chemical Reactions Analysis

Types of Reactions

(S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane primarily involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with the metal center, stabilizing the transition state and facilitating the catalytic cycle. This coordination enhances the reactivity and selectivity of the metal catalyst, leading to efficient and enantioselective transformations .

Comparison with Similar Compounds

Similar Compounds

    (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used ch

Properties

Molecular Formula

C41H33OP

Molecular Weight

572.7 g/mol

IUPAC Name

[1-[2-[2-(4-methoxyphenyl)ethyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane

InChI

InChI=1S/C41H33OP/c1-42-34-27-21-30(22-28-34)20-23-33-25-24-31-12-8-10-18-37(31)40(33)41-38-19-11-9-13-32(38)26-29-39(41)43(35-14-4-2-5-15-35)36-16-6-3-7-17-36/h2-19,21-22,24-29H,20,23H2,1H3

InChI Key

YGXLQOZUMOHHGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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